N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
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Description
N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-nitrobenzaldehyde with thioamide in the presence of a base such as potassium carbonate.
Attachment of the Pyridine Ring: The thiazole intermediate is then reacted with 2-bromo-3-pyridinecarboxylic acid under palladium-catalyzed coupling conditions.
Introduction of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 2-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-31-20-8-4-3-7-19(20)26(22(28)17-6-5-13-24-21(17)32-2)23-25-18(14-33-23)15-9-11-16(12-10-15)27(29)30/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVSKUDBNZACSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=C(N=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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